(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Overview
Description
The compound is a type of amino acid derivative, which contains a benzyl carbamate (benzyloxy carbonyl) group and a phenyl group with two benzyloxy substituents. The presence of these functional groups suggests that this compound could be involved in peptide synthesis or other organic reactions.
Synthesis Analysis
While I couldn’t find a specific synthesis route for this compound, it’s likely that it could be synthesized through the reaction of the corresponding amino acid with benzyl chloroformate (for introducing the benzyloxy carbonyl group) and subsequent reaction with a suitable phenol derivative for introducing the 3,4-bis(benzyloxy)phenyl group.Molecular Structure Analysis
The compound has a chiral center at the alpha carbon (the carbon adjacent to the carbonyl group), which means it can exist in two different forms (enantiomers) that are mirror images of each other. The “(2S)” in the name indicates the configuration of this chiral center.Chemical Reactions Analysis
The compound contains several functional groups (carbonyl, amino, and ether groups) that could participate in various chemical reactions. For example, the carbonyl group could undergo reactions typical of carboxylic acids and their derivatives, and the amino group could participate in reactions typical of amines.Physical And Chemical Properties Analysis
Without specific experimental data, it’s hard to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it’s likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have relatively low solubility in water.Scientific Research Applications
1. Synthesis and Labeling in Metabolic Studies
Kurosawa and Nishioka (1996) used a related compound, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS), efficiently labeled with carbon-14, in mammalian metabolic studies. Their synthesis method involved the use of 3,4-bis(benzyloxy) [carbonyl-14C]-benzaldehyde, indicating the relevance of similar benzyloxy compounds in metabolic research and labeling techniques (Kurosawa & Nishioka, 1996).
2. Development of Antidiabetic Agents
Henke et al. (1998) identified a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists. They used a structurally novel PPARgamma agonist, which included a 2-aminobenzophenone moiety, related to the benzyloxy compound , demonstrating its potential in developing antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).
3. Synthesis of Thiadiazole Derivatives and Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds demonstrated strong antimicrobial activities against various microorganisms, highlighting the utility of benzyloxy derivatives in synthesizing antimicrobial agents (Pund et al., 2020).
4. Chiral Separation and Stationary Phase Development
Chen et al. (2011) synthesized compounds derived from D-tartaric acid, including (2S,3S)-2,3-bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for use as chiral selectors in stationary phases for chromatography. This application demonstrates the importance of benzyloxy derivatives in chiral separation technologies (Chen et al., 2011).
Safety And Hazards
Again, without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future research directions involving this compound could be diverse, depending on its properties and applications. It could be studied further for its potential uses in organic synthesis, medicinal chemistry, material science, and other fields.
properties
IUPAC Name |
(2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO6/c33-30(34)27(32-31(35)38-22-25-14-8-3-9-15-25)18-26-16-17-28(36-20-23-10-4-1-5-11-23)29(19-26)37-21-24-12-6-2-7-13-24/h1-17,19,27H,18,20-22H2,(H,32,35)(H,33,34)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZUOMFFRLUIF-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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